[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-chloro-3,6-dimethyl-1-benzofuran-2-yl)methanone
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Overview
Description
2-[1-(5-Chloro-3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzofuran and benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Chloro-3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran core.
Introduction of Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the desired positions on the benzofuran ring.
Coupling with Piperidine: The benzofuran derivative is then coupled with piperidine using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Benzothiazole Ring: The final step involves the formation of the benzothiazole ring through a cyclization reaction with 2-aminothiophenol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiazole rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-[1-(5-Chloro-3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-[1-(5-Chloro-3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives.
Benzothiazole Derivatives: Compounds such as benzo[d]thiazol-2-ylamino derivatives.
Uniqueness
2-[1-(5-Chloro-3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its combined benzofuran and benzothiazole structure, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C23H21ClN2O2S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-chloro-3,6-dimethyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C23H21ClN2O2S/c1-13-11-19-16(12-17(13)24)14(2)21(28-19)23(27)26-9-7-15(8-10-26)22-25-18-5-3-4-6-20(18)29-22/h3-6,11-12,15H,7-10H2,1-2H3 |
InChI Key |
OPFBNQUZWHDIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
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